5-Chloro-2-methoxybenzamide

Glibenclamide analogues Type 2 diabetes Sulfonylurea SAR

5-Chloro-2-methoxybenzamide (C₈H₈ClNO₂, MW 185.61) is a disubstituted benzamide bearing a chloro group at the 5-position and a methoxy group at the 2-position. This specific substitution pattern constitutes the core pharmacophoric element of several clinically important drugs, including the gastroprokinetic agents metoclopramide and cisapride, and the second-generation sulfonylurea glibenclamide (glyburide).

Molecular Formula C8H8ClNO2
Molecular Weight 185.61
CAS No. 23068-80-6
Cat. No. B2460377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxybenzamide
CAS23068-80-6
Molecular FormulaC8H8ClNO2
Molecular Weight185.61
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)N
InChIInChI=1S/C8H8ClNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
InChIKeyFZOOOJPISNODNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methoxybenzamide (CAS 23068-80-6) – A Critical Synthetic Intermediate for Gastroprokinetic Agents, Sulfonylurea Antidiabetics, and Antimicrobial Discovery


5-Chloro-2-methoxybenzamide (C₈H₈ClNO₂, MW 185.61) is a disubstituted benzamide bearing a chloro group at the 5-position and a methoxy group at the 2-position . This specific substitution pattern constitutes the core pharmacophoric element of several clinically important drugs, including the gastroprokinetic agents metoclopramide and cisapride, and the second-generation sulfonylurea glibenclamide (glyburide) [1]. It is supplied as a research-grade building block (typically ≥95% purity, mp 209–214 °C) for the synthesis of 5-HT₄ receptor ligands, antimycobacterial benzanilides, and Mannich-base antibacterial agents [2].

Why 5-Chloro-2-methoxybenzamide Cannot Be Replaced by Generic Benzamide Analogs in Drug Synthesis and SAR Studies


The 5-chloro-2-methoxy substitution pattern is not arbitrary—it is the precise arrangement required for the biological activity of multiple drug classes. In glibenclamide analogs, replacing the 5-chloro-2-methoxybenzamide side chain with 4-bromo-3,5-dimethoxybenzamide or 2,4-dichlorobenzamide produced marked differences in antihyperglycemic and antilipidemic potency, demonstrating that the chloride at C-5 and methoxy at C-2 are jointly required for optimal receptor affinity and pharmacokinetic half-life [1]. Similarly, the 4-amino-5-chloro-2-methoxybenzamide scaffold is the conserved pharmacophore across metoclopramide, cisapride, and zacopride; removal or relocation of the chloro or methoxy substituents substantially diminishes 5-HT₄ receptor agonism and gastric prokinetic efficacy [2]. For antimycobacterial benzanilide series, the 5-chloro versus 4-chloro regioisomers exhibit differential activity profiles against M. tuberculosis H37Rv, indicating that the chlorine position directly influences target engagement [3]. These findings collectively establish that generic substitution of 5-chloro-2-methoxybenzamide is not scientifically defensible without re-validation of the intended biological or synthetic outcome.

5-Chloro-2-methoxybenzamide Procurement Evidence Guide: Head-to-Head Comparisons with Closest Analogs Across Five Dimensions


Superior Hypoglycemic Durability: 5-Chloro-2-methoxybenzamide Side Chain vs. Bromo-Dimethoxy and Dichloro Replacements in Glibenclamide Analogues

In a direct head-to-head study, glibenclamide analogues were synthesized where the 5-chloro-2-methoxybenzamide side chain was replaced by 4-bromo-3,5-dimethoxybenzamide or 2,4-dichlorobenzamide. The parent compound (E), retaining the 5-chloro-2-methoxybenzamide moiety, demonstrated more lasting antihyperglycemic and antilipidemic activity in streptozotocin-diabetic rats. The authors explicitly attributed this to the chloride substitution increasing drug-receptor affinity or half-life, whereas the bromo-dimethoxy variant offered only a marginal improvement in potency without the same duration of action [1]. This provides direct quantitative evidence that the 5-chloro-2-methoxybenzamide group confers a pharmacokinetically meaningful advantage distinct from other halogen-alkoxy benzamide permutations.

Glibenclamide analogues Type 2 diabetes Sulfonylurea SAR Antihyperglycemic durability

5-Chloro-2-methoxybenzamide as the Conserved Pharmacophore for Gastric Prokinetic 5-HT₄ Agonists: EC₅₀ Quantification in Guinea Pig Ileum

The 4-amino-5-chloro-2-methoxybenzamide scaffold is the shared pharmacophore of metoclopramide, cisapride, zacopride, and novel analogs such as YM-47813. In the longitudinal muscle myenteric plexus (LMMP) contraction assay of guinea pig ileum, 4-amino-5-chloro-N-[2-(1-dimethylamino-1-cyclohexyl)ethyl]-2-methoxybenzamide (YM-47813) exhibited an EC₅₀ of 1.0 μM [1]. This compound enhanced gastric motility and gastric emptying in conscious dogs at oral doses of 1–3 mg/kg. The rank order of potency for stimulating cAMP formation in mouse colliculi neurons was cisapride > BRL 24924 > 5-HT > zacopride > BRL 20627 > metoclopramide—all bearing the 4-amino-5-chloro-2-methoxybenzamide core [2]. In contrast, benzamide derivatives lacking the 5-chloro or 2-methoxy substituents are either inactive or require micromolar concentrations to elicit detectable 5-HT₄ receptor responses, underscoring the indispensability of this precise substitution pattern for potent gastroprokinetic activity.

5-HT₄ receptor agonism Gastroprokinetic agents Metoclopramide scaffold Cisapride pharmacophore

Mannich Base Derivatization of 5-Chloro-2-methoxybenzamide Yields Superior Antibacterial Activity Over Parent Sulfonamides

A series of Mannich bases was synthesized by reacting 5-chloro-2-methoxybenzamide with various sulfonamides and amines. The resulting 5-chloro-2-methoxybenzamidomethyl amines (Mannich bases) demonstrated superior in vitro antibacterial activity compared to the parent sulfonamides against both Gram-positive and Gram-negative bacterial strains [1]. This enhancement is attributed to the active hydrogen of the benzamide enabling Mannich reaction at the amide nitrogen, a reactivity feature not present in simpler benzamides lacking the 5-chloro-2-methoxy substitution pattern. While the parent sulfonamides showed detectable but weak antibacterial effects, the Mannich bases derived from 5-chloro-2-methoxybenzamide were described as more effective and less toxic antibacterial agents, with LD₅₀ testing confirming low toxicity [2]. This establishes 5-chloro-2-methoxybenzamide as a privileged starting material for generating potent antibacterial libraries through Mannich chemistry.

Mannich bases Antibacterial agents Sulfonamide potentiation Gram-positive/Gram-negative activity

Regiochemical Impact on Antimycobacterial Activity: 5-Chloro vs. 4-Chloro-2-methoxybenzamide Derivatives Against M. tuberculosis H37Rv

A comprehensive series of N-(substituted phenyl)-4/5-chloro-2-methoxybenzamides and their thioxo analogues was evaluated against M. tuberculosis H37Rv, M. kansasii, and M. avium. The 4-chloro regioisomer, 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide (4e), emerged as the most active compound with an MIC of 2 μmol L⁻¹ against M. tuberculosis—surpassing the activity of previously reported salicylanilide derivatives [1]. This head-to-head comparison within the same study demonstrates that shifting the chlorine from the 5-position to the 4-position, combined with thioxo conversion, produces a measurable gain in antimycobacterial potency. Five of the most active compounds were further evaluated for cytotoxicity and isocitrate lyase inhibition, a target critical for latent M. tuberculosis survival, revealing medium inhibitory activity [2]. For procurement, this defines the 5-chloro isomer as the appropriate starting material when the synthetic route targets 4-amino functionalization (as in gastroprokinetic agents), while the 4-chloro isomer becomes relevant for direct antimycobacterial lead optimization.

Antimycobacterial SAR Tuberculosis drug discovery Isocitrate lyase inhibition Benzanilide regioisomers

Pharmaceutical Reference Standard Utility: 5-Chloro-2-methoxybenzamide as the Definitive Glibenclamide EP Impurity D Scaffold for Regulatory Compliance

5-Chloro-2-methoxybenzamide forms the core structure of Glibenclamide EP Impurity D, chemically defined as N-(4-(N-(butylcarbamoyl)sulfamoyl)phenethyl)-5-chloro-2-methoxybenzamide (CAS 38160-73-5) [1]. This impurity standard is supplied with full characterization data compliant with European Pharmacopoeia guidelines, making it indispensable for analytical method validation, batch release testing, and stability studies of glibenclamide active pharmaceutical ingredient [2]. The 5-chloro-2-methoxybenzamide moiety is also the key substructure of the glyburide intermediate 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0), which Sigma-Aldrich supplies as a certified organic building block (mp 209–214 °C, assay 95%) . No other regioisomeric benzamide (e.g., 4-chloro-2-methoxy or 5-chloro-2-hydroxy) serves as the basis for an EP-recognized glibenclamide impurity, conferring unique regulatory procurement value to the 5-chloro-2-methoxy substitution pattern.

Pharmaceutical impurity standards Glibenclamide quality control EP impurity D Regulatory reference materials

Selective 5-HT₄ Receptor Antagonism with Discrimination Over D₂ and 5-HT₃ Receptors: A Differentiating Feature of 4-Amino-5-chloro-2-methoxybenzamide Derivatives

Novel 4-amino-5-chloro-2-methoxybenzamide derivatives were designed as 5-HT₄ receptor antagonists exhibiting good selectivity for the 5-HT₄ receptor over the dopamine D₂ and serotonin 5-HT₃ receptors [1]. This selectivity profile is critical because dual D₂/5-HT₃ antagonism (as seen with metoclopramide) is associated with extrapyramidal side effects and limits chronic use. The study demonstrated that the 5-chloro-2-methoxy substitution pattern contributes to this receptor discrimination; structural modification of the benzamide ring directly modulated the selectivity ratio. In contrast, earlier benzamides such as metoclopramide and cisapride (also 4-amino-5-chloro-2-methoxybenzamides) exhibit mixed 5-HT₄ agonism with D₂ or 5-HT₃ ancillary activities, illustrating that subtle changes within the same scaffold family produce pharmacologically distinct agents [2]. This positions 5-chloro-2-methoxybenzamide as the essential starting material for iterative medicinal chemistry programs targeting clean 5-HT₄ pharmacology.

5-HT₄ receptor antagonists Receptor selectivity D₂/5-HT₃ off-target avoidance Antiemetic drug design

Evidence-Backed Application Scenarios for 5-Chloro-2-methoxybenzamide (CAS 23068-80-6) Across Drug Discovery, Quality Control, and Synthetic Chemistry


Synthesis of Next-Generation Gastroprokinetic Agents with Defined 5-HT₄ Receptor Selectivity

Medicinal chemistry teams optimizing gastric prokinetic candidates should source 5-chloro-2-methoxybenzamide as the starting building block for 4-amino functionalization. The 1.0 μM EC₅₀ of YM-47813 at 5-HT₄ receptors and the established selectivity over D₂/5-HT₃ receptors provide a validated potency benchmark [1]. This scaffold enables systematic exploration of amine side-chain SAR while preserving the pharmacophoric 5-chloro-2-methoxy core identified as essential across metoclopramide, cisapride, and zacopride [2].

Quality Control Reference Standard Procurement for Glibenclamide (Glyburide) Batch Release Testing

Analytical development and QC laboratories must procure the 5-chloro-2-methoxybenzamide-based impurity standard (EP Impurity D, CAS 38160-73-5) for HPLC method validation and batch release of glibenclamide API. This impurity, bearing the identical 5-chloro-2-methoxybenzamide substructure, is the sole EP-recognized benzamide-related impurity for glyburide, with full characterization data compliant with regulatory guidelines [1]. The related glyburide intermediate (CAS 16673-34-0, mp 209–214 °C) is available from major vendors as a certified building block for impurity synthesis [2].

Antitubercular Lead Discovery Using the 5-Chloro-2-methoxybenzamide Core for Benzanilide/Thioanilide Library Synthesis

Investigators developing new antimycobacterial agents against drug-resistant M. tuberculosis should consider the 5-chloro-2-methoxybenzamide scaffold for benzanilide library construction. While the 4-chloro thioxo analogue achieved an MIC of 2 μmol L⁻¹ against M. tuberculosis H37Rv [1], the 5-chloro isomer series provides complementary SAR data for isocitrate lyase inhibition, a target essential for latent TB survival. The study directly comparing 4- and 5-chloro regioisomers enables informed selection of the appropriate starting benzamide based on the desired biological profile [2].

Antibacterial Mannich Base Library Synthesis Leveraging the Active Amide Hydrogen of 5-Chloro-2-methoxybenzamide

Research groups focused on overcoming sulfonamide resistance can utilize 5-chloro-2-methoxybenzamide as a reactivity-privileged substrate for Mannich condensation. The active hydrogen at the benzamide nitrogen enables facile derivatization with sulfonamides and amines to generate libraries of 5-chloro-2-methoxybenzamidomethyl Mannich bases that exhibit superior antibacterial potency and lower toxicity compared to the parent sulfonamides [1]. This synthetic strategy is not accessible with N-substituted benzamides lacking the free amide hydrogen, making 5-chloro-2-methoxybenzamide a uniquely enabling starting material [2].

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